A Comprehensive Technical Guide to 4-Bromo-2-iodo-1-methoxybenzene for Advanced Chemical Synthesis
A Comprehensive Technical Guide to 4-Bromo-2-iodo-1-methoxybenzene for Advanced Chemical Synthesis
This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate 4-Bromo-2-iodo-1-methoxybenzene. It covers its core properties, synthesis, and strategic applications in advanced organic synthesis, with a focus on enabling the construction of complex molecular architectures.
Core Compound Identification and Properties
4-Bromo-2-iodo-1-methoxybenzene is a dihalogenated aromatic compound that serves as a versatile building block in organic synthesis. Its utility stems from the differential reactivity of the iodine and bromine substituents, allowing for selective, stepwise functionalization.
Chemical Structure:
Caption: Chemical structure of 4-Bromo-2-iodo-1-methoxybenzene.
Table 1: Physicochemical and Safety Data [1][2][3][4][5][6]
| Property | Value |
| CAS Number | 98273-59-7 |
| Molecular Formula | C₇H₆BrIO |
| Molecular Weight | 312.93 g/mol |
| IUPAC Name | 4-bromo-2-iodo-1-methoxybenzene |
| Synonyms | 4-Bromo-2-iodoanisole, Benzene, 4-bromo-2-iodo-1-methoxy- |
| Physical Form | Solid |
| Melting Point | 66-68 °C |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C. |
| Signal Word | Warning |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |
Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of 4-Bromo-2-iodo-1-methoxybenzene. The following data provides a reference for its spectroscopic signature.
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¹H NMR (400 MHz, CDCl₃): δ 7.88 (d, 1H), 7.42-7.39 (dd, 1H), 6.70-6.67 (d, 1H), 3.86 (s, 3H).
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¹³C NMR (100.6 MHz, CDCl₃): δ 157.9, 141.6, 132.6, 113.8, 112.4, 87.1, 57.0.
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GC-MS (m/z): 312.05 [M]⁺ (100%), 314.05 [M]⁺ (92.15%).
Synthesis Protocol
A reliable method for the synthesis of 4-Bromo-2-iodo-1-methoxybenzene commences with the readily available precursor, 4-bromoanisole.[3] The causality behind this choice lies in the activating and ortho-directing nature of the methoxy group, which facilitates the selective introduction of the iodine atom at the C2 position.
Workflow for the Synthesis of 4-Bromo-2-iodo-1-methoxybenzene
Caption: General workflow for the synthesis of 4-Bromo-2-iodo-1-methoxybenzene.
Detailed Experimental Methodology
This protocol is adapted from established procedures for the iodination of activated aromatic compounds.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 4-bromoanisole (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.
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Reagent Addition: Add N-iodosuccinimide (NIS) (1.1-1.2 eq.) to the solution. If required, a catalytic amount of an acid, such as trifluoroacetic acid, can be added to promote the reaction.
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Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.
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Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
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Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x volumes). Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Bromo-2-iodo-1-methoxybenzene.
Applications in Regioselective Cross-Coupling Reactions
The synthetic power of 4-Bromo-2-iodo-1-methoxybenzene lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond. This allows for selective functionalization at the C2 position while leaving the C4 position available for a subsequent, different coupling reaction under more forcing conditions.
Principle of Regioselectivity
The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl. This is attributed to the bond dissociation energies, with the C-I bond being the weakest and therefore the most easily cleaved during the oxidative addition step of the catalytic cycle. By carefully controlling reaction conditions (e.g., temperature, catalyst, and ligands), chemists can selectively target the C-I bond.
Selective Sonogashira Coupling (C-I Position)
The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond. The higher reactivity of the C-I bond allows for the selective coupling of a terminal alkyne at the C2 position.
Caption: Key components for selective Sonogashira coupling.
Exemplary Protocol for Selective Sonogashira Coupling:
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Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 4-Bromo-2-iodo-1-methoxybenzene (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and copper(I) iodide (CuI) (0.1 eq.).
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Solvent and Base Addition: Add anhydrous and degassed tetrahydrofuran (THF) and an amine base such as triethylamine (Et₃N) via syringe.
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Alkyne Addition: Add the terminal alkyne (1.1 eq.) dropwise to the stirred mixture.
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Reaction Execution: Stir the reaction at room temperature and monitor its progress by TLC.
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Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate and purify the residue by column chromatography to isolate the 2-alkynyl-4-bromo-1-methoxybenzene product.
Selective Suzuki-Miyaura Coupling (C-I Position)
The Suzuki-Miyaura coupling enables the formation of C-C bonds between the aryl halide and an organoboron compound. The C-I bond's lability allows for a regioselective coupling at this position.
Exemplary Protocol for Selective Suzuki-Miyaura Coupling:
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Reaction Setup: In a Schlenk flask, combine 4-Bromo-2-iodo-1-methoxybenzene (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., PdCl₂(dppf), 0.03 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
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Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.
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Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
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Work-up and Purification: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and water, and separate the organic layer. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Selective Heck Coupling (C-I Position)
The Heck reaction facilitates the coupling of the aryl halide with an alkene. Again, the C-I bond is the preferred site of reaction under controlled conditions.
Exemplary Protocol for Selective Heck Coupling:
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Reaction Setup: To a reaction vessel, add 4-Bromo-2-iodo-1-methoxybenzene (1.0 eq.), the alkene (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.), a phosphine ligand (e.g., P(o-tolyl)₃, 0.1 eq.), and a base (e.g., Et₃N, 2.0 eq.).
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Solvent Addition: Add a suitable degassed solvent such as DMF or acetonitrile.
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Reaction Execution: Heat the mixture under an inert atmosphere to 80-100 °C until the starting material is consumed, as indicated by TLC or GC-MS.
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Work-up and Purification: Cool the reaction mixture, filter off the precipitated salts, and concentrate the filtrate. Partition the residue between water and an organic solvent. Dry the organic phase, concentrate, and purify the product by column chromatography.
Conclusion
4-Bromo-2-iodo-1-methoxybenzene is a strategically important building block for the synthesis of complex organic molecules. Its well-defined physicochemical properties and the predictable, differential reactivity of its two halogen atoms make it an invaluable tool for medicinal chemists and researchers in materials science. The ability to perform selective, sequential cross-coupling reactions opens up efficient synthetic routes to a wide array of novel compounds, underscoring its significance in modern drug discovery and development.
References
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PubChem. 4-Bromo-2-iodo-1-methoxybenzene. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 4-Bromo-2-iodo-1-methoxybenzene (CAS 98273-59-7). [Link]
-
Hunan Hecheng Pharmaceutical and Chemical Co., Ltd. 4-溴苯甲醚,Benzene, 4-bromo-2-iodo-1-methoxy. [Link]
-
American Elements. 4-Bromo-2-iodo-1-methoxybenzene. [Link]
Sources
- 1. 4-Bromo-2-iodo-1-methoxybenzene | 98273-59-7 [sigmaaldrich.com]
- 2. 4-Bromo-2-iodo-1-methoxybenzene | C7H6BrIO | CID 10979904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. 4-Bromo-1-iodo-2-methoxybenzene | C7H6BrIO | CID 46835731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Benzene, 4-broMo-2-iodo-1-Methoxy- | 98273-59-7 [chemicalbook.com]
